molecular formula C16H18N4O3 B1670772 Disperse red 1 CAS No. 2872-52-8

Disperse red 1

Cat. No. B1670772
CAS RN: 2872-52-8
M. Wt: 314.34 g/mol
InChI Key: FOQABOMYTOFLPZ-ISLYRVAYSA-N
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Description

Disperse Red 1 (DR1) is a non-linear optical (NLO) material which is a chromophore used as an azobenzene dye . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect .


Synthesis Analysis

The synthesis of Disperse Red 1 has been studied extensively. Flow chemistry (FC) has been utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity . The product yield of TES-DR1 was only 35% using the traditional batch method. By contrast, a significant product yield of 95% was obtained using the proposed FC system .


Molecular Structure Analysis

The molecular formula of Disperse Red 1 is C16H18N4O3 . The Disperse Red 1 molecule contains a total of 42 bonds. There are 24 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

Disperse Red 1 has been used in various chemical reactions. For instance, it has been incorporated into hydroxypropyl cellulose (HPC) matrix which can be used as a coating that finds potential application in light storage and photonics . It has also been used to evaluate the third order non-linear susceptibility (X (3)) for 1,3-indandione based glasses for use in optical frequency conversion .


Physical And Chemical Properties Analysis

Disperse Red 1 has a molecular weight of 314.34 g/mol . It is partially soluble in water . The melting point is 160-162 °C (lit.) .

Scientific Research Applications

Application 1: Thermomechanical and Photomechanical Properties of PMMA Fibers

  • Summary of the Application: This research studies the effect of azobenzene dye Disperse Red 1 (DR1) doping and annealing on the thermomechanical and photomechanical properties of poly (methyl methacrylate) (PMMA) fibers .
  • Methods of Application: The mechanical properties are measured as a function of temperature, pump light intensity, and polarization . Doping with DR1 increases the stiffness and the glass transition temperature (Tg) of the PMMA fibers .
  • Results or Outcomes: It was found that doping with DR1 increases the stiffness and the glass transition temperature (Tg) of the PMMA fibers. Moreover, annealing below Tg decreases Young’s modulus and increases Tg .

Application 2: Reversible Light-Induced Solubility in a Hydroxypropyl Cellulose Matrix

  • Summary of the Application: This research presents results on reversible light-induced solubility of disperse red 1 (DR1) dye in a hydroxypropyl cellulose (HPC) matrix .
  • Methods of Application: The samples were prepared by dissolution of both DR1 and HPC in acetone and left to dry overnight in air to form not totally uniform red coatings . Both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions .
  • Results or Outcomes: It was observed that both heating and illumination of the samples with visible light promote the appearance of a dark red coloration inside the heated or illuminated regions. This new phenomenon is attributed to a dissolution of dye and/or disruption of DR1 aggregates .

Safety And Hazards

Disperse Red 1 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Disperse Red 1 has potential applications for data transmission technologies, THz generation and detection, and optical sensors . It has been investigated for telecommunications applications because of its potential for the development of EO devices with high bandwidth and low driving voltage that originates from their molecular structures .

properties

IUPAC Name

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQABOMYTOFLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062678
Record name C.I. Disperse Red 1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse red 1

CAS RN

2872-52-8
Record name Disperse Red 1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red 1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse red 1
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Record name Ethanol, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Red 1
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Record name 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,850
Citations
FI Vacchi, PC Von der Ohe, AF de Albuquerque… - chemosphere, 2016 - Elsevier
… In this study, the acute and chronic toxicity of the commercial dye Disperse Red 1 (DR1) to eight aquatic organisms from four trophic levels was evaluated. A safety threshold, ie …
Number of citations: 62 www.sciencedirect.com
C Toro, A Thibert, L De Boni, AE Masunov… - The Journal of …, 2008 - ACS Publications
In this article, we report the fluorescence emission of Disperse Red 1 in solution at room temperature and pumping at 532 nm with a 25 mW diode laser. We have measured its …
Number of citations: 75 pubs.acs.org
FMD Chequer, JPF Angeli, ERA Ferraz… - … /Genetic Toxicology and …, 2009 - Elsevier
… on the DNA damage caused by Disperse Red 1 and Disperse Orange 1 is unavailable, … The aim of the present study was to evaluate the mutagenic activity of Disperse Red 1 and …
Number of citations: 148 www.sciencedirect.com
GAR Oliveira, ERA Ferraz, FMD Chequer… - … /Genetic Toxicology and …, 2010 - Elsevier
… had already evaluated the mutagenicity of Disperse Red 1 and Disperse Orange 1. Therefore, … We observed for both Disperse Orange 1 and Disperse Red 1 that chlorination increased …
Number of citations: 99 www.sciencedirect.com
L da Silva Leite, B de Souza Maselli… - Chemosphere, 2016 - Elsevier
… The present work assessed the ecotoxicity of the commercially available form of the azo dye Disperse Red 1 (DR1) and the main degradation products generated during photo-Fenton …
Number of citations: 72 www.sciencedirect.com
ERA Ferraz, GAR Oliveira, MD Grando… - Journal of environmental …, 2013 - Elsevier
This work describes the efficiency of photoelectrocatalysis based on Ti/TiO 2 nanotubes in the degradation of the azo dyes Disperse Red 1, Disperse Red 13 and Disperse Orange 1 …
Number of citations: 76 www.sciencedirect.com
FH Fernandes, E Bustos-Obregon… - Reproductive Toxicology, 2015 - Elsevier
… led us to ask whether the widely used Disperse Red 1 azo dye could also induce germ cell … to evaluate the toxicological and toxicogenetic activities of Disperse Red 1 in male mice. …
Number of citations: 57 www.sciencedirect.com
FMD Chequer, TM Lizier, R de Felício, MVB Zanoni… - Toxicology in Vitro, 2011 - Elsevier
… This work identified the products formed after oxidation and reduction of the dye Disperse Red 1, … Nevertheless, both the original dye Disperse Red 1 and its treated solutions showed …
Number of citations: 140 www.sciencedirect.com
FH Fernandes, MO Botasso‐Nasciutti… - Environmental and …, 2018 - Wiley Online Library
… Characterization of the Commercial Disperse Red 1 Disperse Red 1 was purchased as a … % of the mass corresponded to the main component Disperse Red 1 (Fig. 1), along with traces …
Number of citations: 12 onlinelibrary.wiley.com
Y Cui, M Wang, L Chen, G Qian - Dyes and Pigments, 2004 - Elsevier
We describe the synthesis of an alkoxysilane dye (ICTES-DR1) which was copolymerized by sol-gel processing to yield organic–inorganic hybrid materials for use as second-order …
Number of citations: 73 www.sciencedirect.com

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